molecular formula C14H12N2O2 B1520110 (3-amino-9H-carbazol-9-yl)acetic acid CAS No. 51035-05-3

(3-amino-9H-carbazol-9-yl)acetic acid

Cat. No.: B1520110
CAS No.: 51035-05-3
M. Wt: 240.26 g/mol
InChI Key: KYOFKSKTUDFVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-9H-carbazol-9-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic organic compounds, and this particular derivative is known for its unique structural and chemical properties. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with carbazole as the starting material.

  • Nitration: Carbazole undergoes nitration to introduce an amino group at the 3-position, resulting in 3-nitrocarbazole.

  • Reduction: The nitro group in 3-nitrocarbazole is then reduced to an amino group, yielding 3-amino-9H-carbazol-9-yl.

  • Acetylation: Finally, the amino group is acetylated to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-9H-carbazol-9-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms on the carbazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitrocarbazole derivatives.

  • Reduction Products: Amino derivatives of carbazole.

  • Substitution Products: Various substituted carbazole derivatives.

Scientific Research Applications

(3-Amino-9H-carbazol-9-yl)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It can be used as a fluorescent probe for biological imaging and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-amino-9H-carbazol-9-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

(3-Amino-9H-carbazol-9-yl)acetic acid is similar to other carbazole derivatives, such as:

  • Carbazole: The parent compound without any substituents.

  • 9H-Carbazole-9-ylacetic acid: A related compound without the amino group.

  • 3-Nitrocarbazole: A compound with a nitro group at the 3-position instead of an amino group.

Properties

IUPAC Name

2-(3-aminocarbazol-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOFKSKTUDFVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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